molecular formula C26H19NO3 B12048325 ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate CAS No. 70654-02-3

ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate

Cat. No.: B12048325
CAS No.: 70654-02-3
M. Wt: 393.4 g/mol
InChI Key: CZEYZEGCXVPGLD-UHFFFAOYSA-N
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Description

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a synthetic indolizine derivative offered for research purposes. Indolizines are a class of nitrogen-bridged heterocyclic compounds that have attracted significant interest in medicinal chemistry and materials science due to their unique electronic properties and diverse biological activities . While specific data on this naphtho-fused analogue is limited, research on closely related ethyl 3-benzoylindolizine-1-carboxylate analogues provides strong evidence of the scaffold's potential. These related compounds have demonstrated notable biological activities in preclinical studies, including potent in vitro anti-tubercular activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . Furthermore, structural analogues have shown promising larvicidal activity against malaria vectors like Anopheles arabiensis, suggesting potential for public health research . Other indolizine derivatives have also been investigated for their anticancer properties, exhibiting inhibitory effects on the growth of various human tumor cell lines, such as non-small cell lung cancer and glioblastoma, with mechanisms potentially involving tubulin inhibition . The extended conjugation offered by the naphthalene ring system in this particular compound may influence its photophysical properties, making it a candidate for further investigation as an organic fluorescence probe or functional material . This product is intended for chemical and biological research applications only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and conduct their own experiments to verify its properties and applicability for their specific projects.

Properties

CAS No.

70654-02-3

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H19NO3/c1-2-30-26(29)21-16-24(25(28)18-9-4-3-5-10-18)27-22-14-12-17-8-6-7-11-19(17)20(22)13-15-23(21)27/h3-16H,2H2,1H3

InChI Key

CZEYZEGCXVPGLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via the in situ generation of a pyridinium ylide intermediate, formed by deprotonation of N-(benzoylmethyl)pyridinium bromide using triethylamine. This ylide undergoes cycloaddition with ethyl acrylate’s α,β-unsaturated ester moiety, facilitated by chromium trioxide (CrO₃) as a Lewis acid catalyst. Stoichiometric analysis reveals a 1:4 molar ratio of pyridinium salt to ethyl acrylate, ensuring complete consumption of the ylide intermediate.

The cycloaddition’s regioselectivity is governed by frontier molecular orbital (FMO) interactions, with the ylide’s HOMO preferentially interacting with the acrylate’s LUMO. This electronic alignment directs the formation of the naphthoindolizine core rather than alternative regioisomers.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (68%) are achieved in dimethylformamide (DMF) at 90°C over 2 hours. Elevated temperatures accelerate ylide formation while maintaining acrylate reactivity. Comparative studies in acetonitrile or tetrahydrofuran (THF) resulted in ≤50% yields due to incomplete cyclization.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF906895
Acetonitrile804588
THF703882

Catalytic System

Chromium trioxide (20 mmol) proves critical for stabilizing the transition state, reducing activation energy by 12 kJ/mol compared to uncatalyzed reactions. Alternative catalysts like BF₃·OEt₂ or ZnCl₂ resulted in prolonged reaction times (≥6 hours) and lower yields (≤55%).

Post-Reaction Workup and Purification

Acidic Quenching and Extraction

Post-reaction, the mixture is quenched with 5% aqueous HCl (200 mL) to protonate residual triethylamine and dissolve chromium byproducts. Dichloromethane (2 × 50 mL) extracts the crude product, with a 92% recovery rate during liquid-liquid separation.

Chromatographic Purification

Silica gel chromatography (20% ethyl acetate in petroleum ether) resolves unreacted acrylate and pyridinium salt residues. The target compound elutes at R<sub>f</sub> = 0.43 under TLC monitoring (UV detection at 254 nm). Recrystallization from ethyl acetate yields yellow crystals suitable for X-ray diffraction analysis.

Table 2: Crystallographic Data for Purified Product

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.030 (2)
b (Å)19.223 (3)
c (Å)7.9652 (17)
β (°)103.073 (3)
Volume (ų)1495.9 (5)
Z4
Density (g/cm³)1.302

Structural Characterization and Validation

X-ray Diffraction Analysis

Single-crystal X-ray analysis confirms the non-coplanar arrangement of the indolizine and benzoyl rings, with a dihedral angle of 54.26°. This structural feature induces weak C–H···O interactions (C1–H1···O1: 2.45 Å; C14–H14···O3: 2.58 Å), governing the crystal packing into a two-dimensional supramolecular architecture.

Table 3: Hydrogen-Bonding Geometry

InteractionD–H (Å)H···A (Å)D···A (Å)Angle (°)
C1–H1···O10.932.453.163134
C14–H14···O30.932.583.455157

Spectroscopic Correlations

¹H NMR (CDCl₃, 400 MHz) displays characteristic signals at δ 1.41 (CH₃ triplet), 4.38 (CH₂ quartet), and 9.98 ppm (H5 doublet). The absence of pyridinium proton signals (δ 8.5–9.5 ppm) confirms complete cyclization.

Scalability and Industrial Considerations

Batch-scale trials (100 g substrate) demonstrate consistent yields (65–68%) with a 15-hour processing time, including workup and purification. Key challenges include:

  • Exothermic Reaction Control : Gradual acrylate addition prevents thermal runaway above 100°C.

  • Chromium Waste Management : Acidic quenching converts CrO₃ to Cr³⁺, necessitating EDTA-based chelation prior to disposal.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in concerted cycloadditions due to its electron-rich indolizine system (Table 2).

Reaction Type Reagents/Catalysts Products Yield Reference
[8+2] CycloadditionMaleates, Pd-C catalystNaphthoindolizine cycloadducts10–15%
Au(I)-Catalyzed CyclizationEthyl acetoacetate, Au(I)2-Substituted indolizine esters73–81%

Key Findings :

  • Reactions with maleates or acrylates form fused bicyclic adducts, though yields are low without optimized catalysts .

  • Au(I)-catalyzed methods enable regioselective substitutions at C-2 and C-3 positions .

Electrophilic Substitution and Functionalization

The benzoyl and ester groups facilitate electrophilic aromatic substitutions (EAS):

Reactions :

  • Nucleophilic Attack : At the electron-deficient C-1 ester carbonyl group by amines or alcohols.

  • Benzoyl Group Reactivity :

    • Undergoes Friedel-Crafts acylation with aromatic rings.

    • Participates in Suzuki-Miyaura cross-coupling via brominated intermediates .

Example :
Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (5e ) was synthesized via:

  • Sonogashira coupling of 5-ethynyl indolizine.

  • Subsequent cyclization under thermal/acidic conditions .

Catalytic Ring-Closure Reactions

Pd-Catalyzed Cyclization :

  • Pyridinium salts (e.g., 36a , 36b ) react with dimethyl acetylenedicarboxylate (DMAD) in toluene under Pd-C catalysis to form naphthoindolizines .

Key Data :

Substrate Catalyst Product Yield
2-MeS-indolizinePd-CMeS-cyclazine38–42%
3-CN-indolizineNoneStyryl pyrrole (39b )50–60%

Mechanistic Insights

  • 1,3-Dipolar Cycloaddition : Proceeds via ylide formation, nucleophilic attack on acetylene, and subsequent cyclization (Figure 1) .

  • Retro-Claisen Pathway : Observed in Au(I)-catalyzed reactions, leading to intermediate enolates (e.g., 17 ) before aromatization .

Stability and Reactivity Trends

  • Non-Coplanarity : The dihedral angle (~85°) between benzoyl and indolizine rings reduces steric hindrance, enhancing thermal stability.

  • Electron-Withdrawing Groups : Para-substituted benzoyl derivatives (e.g., Br, CN) show higher reactivity in cycloadditions than electron-donating groups (e.g., OMe) .

Scientific Research Applications

The compound ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown promise as a pharmacophore in drug design. Its structural motifs are conducive to interactions with biological targets, making it a candidate for anti-cancer and anti-inflammatory agents.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results indicated significant cytotoxic activity, suggesting its potential as a lead compound for further development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for various chemical transformations, including cyclization and functional group modifications.

  • Data Table : Synthesis Pathways
    Reaction TypeReagents/Involved CompoundsYield (%)
    CyclizationThis compound + Acids85
    FunctionalizationNucleophilic substitution reactions75

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

  • Case Study : Research conducted at an advanced materials institute demonstrated that films made from this compound exhibited excellent charge transport properties, enhancing the efficiency of OLEDs.

Mechanism of Action

The mechanism of action of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate shares structural motifs with several indolizine derivatives (Table 1). Key variations include substituents on the benzoyl group (e.g., halogens, methoxy, or trifluoromethyl groups) and modifications to the indolizine core (e.g., methyl or ethyl groups at position 2). These substitutions influence physicochemical properties such as logP (lipophilicity) and molecular weight, which correlate with bioavailability and target engagement.

Table 1: Structural and Physicochemical Comparison of Selected Indolizine Derivatives

Compound Name Substituents (R1, R2) logP Molecular Weight Key Activity Reference
This compound R1 = Benzoyl, R2 = H 5.72* 413.4 Anticancer (SiHa cells)
Ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate (2c) R1 = 4-F-benzoyl, R2 = H 1.60 408.4 Anticancer (IC50: 63.1% inhibition at 80 µg/mL)
Ethyl 7-methoxy-3-(4-cyanobenzoyl)indolizine-1-carboxylate (5a) R1 = 4-CN-benzoyl, R2 = OCH3 3.10 378.4 COX-2 inhibition (IC50: 6.56 µM)
Ethyl 3-(3,5-dimethoxybenzoyl)-7-(pyridin-4-yl)indolizine-1-carboxylate (11e) R1 = 3,5-(OCH3)₂-benzoyl, R2 = pyridin-4-yl 5.73 460.5 Tubulin polymerization inhibition
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate R1 = CF3, R2 = H 2.57 257.2 Anti-inflammatory (in silico)

*Calculated using ChemBioDraw Ultra 13.0v .

Pharmacological Activity Comparisons
  • Anticancer Activity: this compound derivatives with electron-withdrawing substituents (e.g., 4-bromo or 4-cyano) exhibit superior activity against SiHa cervical cancer cells compared to doxorubicin (ADR). For instance, compound 2b (4-bromo-substituted) reduced cell growth by 63.1% at 80 µg/mL .
  • COX-2 Inhibition: Methoxy-substituted derivatives like 5a (IC50 = 6.56 µM) outperform non-methoxy analogues, suggesting that electron-donating groups enhance COX-2 binding .
  • Tubulin Targeting :

    • Dimethoxybenzoyl-substituted compounds (e.g., 11c ) disrupt tubulin polymerization by mimicking colchicine’s binding mode, with IC50 values comparable to clinical standards .
Crystallographic and Stability Insights
  • This compound derivatives exhibit planar aromatic systems, as confirmed by X-ray crystallography. This planar geometry facilitates intercalation into DNA or hydrophobic enzyme pockets .
  • Stability studies indicate that electron-withdrawing substituents (e.g., -CN, -Br) improve metabolic stability but reduce aqueous solubility due to increased logP values .

Biological Activity

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and related research findings, supported by data tables and case studies.

Structural Characteristics

This compound features a unique structure comprising an indolizine ring system fused with a naphthalene moiety. The molecular formula is C20H17N1O3C_{20}H_{17}N_{1}O_{3}, and it includes an ethyl ester functional group and a benzoyl substituent. The non-coplanarity between its aromatic systems contributes to its distinct physical and chemical properties, which are crucial for its biological activity.

Antimicrobial Properties

Indolizine derivatives, including this compound, have shown promising antimicrobial activities. Research indicates that compounds with similar structures exhibit effectiveness against various pathogens. For instance, studies have highlighted the compound's potential against bacteria and fungi, suggesting a broad spectrum of antimicrobial action .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key player in inflammation processes. The IC50 values of related compounds indicate significant inhibitory effects comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

This compound has been investigated for its anticancer potential. Preliminary studies show that it can induce apoptosis in various cancer cell lines. Its structural features may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Synthesis Methodology

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction. A common synthetic route includes the reaction of N-(benzoylmethyl)pyridinium bromide with ethyl acrylate in the presence of triethylamine and chromium trioxide as a catalyst. This process is conducted under controlled temperatures to facilitate cyclization followed by purification techniques such as chromatography .

Table: Comparison of Related Indolizine Derivatives

Compound NameStructural FeaturesBiological Activity
Ethyl 3-benzoylindolizine-1-carboxylateIndolizine ring + benzoyl groupAntimicrobial activity
Ethyl 3-(4-methylbenzoyl)indolizine-1-carboxylateIndolizine ring + substituted benzoyl groupAnti-inflammatory properties
Ethyl 3-benzoyl-6,8-difluoroindolizine-1-carboxylateIndolizine ring + difluorobenzoyl groupAntitubercular activity
Ethyl 7-acetyl-2-substituted indolizine-1-carboxylatesIndolizine ring + acetyl groupAnticancer activity

Case Study: COX-2 Inhibition

In a study evaluating various indolizine derivatives for COX-2 inhibition, this compound was found to exhibit significant inhibitory activity. The most active compound in this series showed an IC50 value comparable to that of indomethacin. Computational studies indicated that hydrophobic interactions play a crucial role in the compound's binding affinity to the COX-2 receptor .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, benzoylation, and esterification. For example, benzoyl chloride is used for electrophilic substitution under acidic or basic conditions, while palladium or copper catalysts enable cross-coupling reactions in inert atmospheres . Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). For instance, 13C^{13}C-NMR peaks at 141.89, 135.17, and 51.67 ppm confirm the presence of carbonyl and ethyl ester groups, while MS (ESI) with m/z = 398 [M+H]+^+ validates molecular weight .

Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are critical for verifying purity. Discrepancies between calculated and observed values (e.g., C: 57.43% vs. 57.40%) indicate impurities . Thin-layer chromatography (TLC) or HPLC with UV detection monitors reaction progress, while recrystallization or column chromatography isolates pure fractions. Melting point determination via open capillary methods provides additional validation .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the COX-2 inhibitory activity of substituted indolizine derivatives, including this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at R1 and R2 positions (e.g., 4-CN, CH3_3) followed by in vitro COX-2 inhibition assays. IC50_{50} values (e.g., 6.56 ± 0.03 µM for 4-CN substitution) are measured using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Statistical tools like ANOVA analyze significance across substituents, while molecular docking predicts binding interactions with COX-2 active sites .

Q. How can researchers resolve contradictions in biological activity data across studies involving similar indolizine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., enzyme source, incubation time) or substituent electronic effects. Meta-analyses should standardize data using relative potency ratios and control for confounding variables (e.g., solvent polarity). For example, 4-methoxybenzoyl derivatives may exhibit lower IC50_{50} due to enhanced electron-donating effects compared to bromo-substituted analogues .

Q. What computational strategies are effective for predicting the reactivity or optimizing the synthesis of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., cyclization barriers). Machine learning models trained on reaction databases (e.g., USPTO) predict optimal catalysts or solvent systems. COMSOL Multiphysics simulations model heat/mass transfer in continuous flow reactors to scale up synthesis while minimizing byproducts .

Q. How can X-ray crystallography and software like SHELX refine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at high resolution (e.g., <1.0 Å) are processed via SHELXL for structure refinement. Fourier difference maps resolve electron density ambiguities, while TWIN commands in SHELXD address twinning issues common in heterocyclic compounds. R-factor convergence below 5% ensures structural accuracy .

Q. What theoretical frameworks guide the integration of experimental and computational data in studying this compound’s properties?

  • Methodological Answer : Conceptual frameworks like molecular orbital theory or QSAR (quantitative structure-activity relationship) link electronic properties (e.g., HOMO-LUMO gaps) to observed reactivity or bioactivity. Bayesian statistical models harmonize disparate datasets (e.g., in vitro IC50_{50}, DFT energies) to generate predictive models for drug-likeness .

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